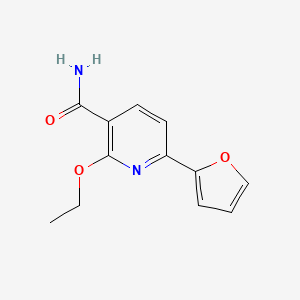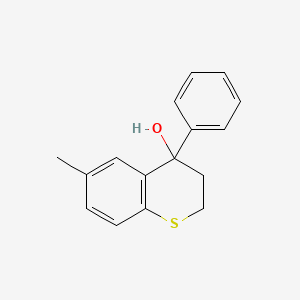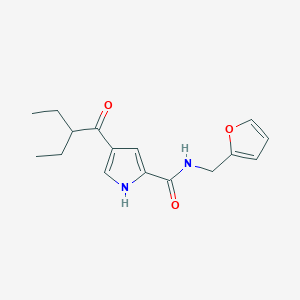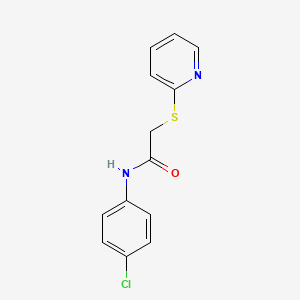![molecular formula C13H21N B3137741 (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 4395-74-8](/img/structure/B3137741.png)
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Vue d'ensemble
Description
“(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine” is an organic compound that belongs to the class of amines. It contains a propan-2-yl group and a phenyl group, which are connected by a methyl group .
Chemical Reactions Analysis
As an amine, “this compound” would be expected to exhibit reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .Applications De Recherche Scientifique
Neurotoxic and Cardiotoxic Effects
A study explored the neurotoxic and cardiotoxic effects of synthetic phenylethylamines related to (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine. This research highlighted the substances' possible harmful effects on the nervous and cardiovascular systems, including increased spontaneous motion, body temperature, and reduced motor coordination levels in animal models. It also demonstrated the possibility of QT prolongation, an indicator of ventricular arrhythmia, raising concerns about the cardiotoxicity of these compounds (Jeong et al., 2022).
Neurotoxicological Evaluation
Another study focused on the neurotoxicological properties of compounds similar to this compound. This research aimed to understand the neurotoxic actions of these substances, particularly their impact on biogenic amine levels in the brain. The findings suggested that certain derivatives could contribute to the neurotoxic actions of serotonergic neurotoxins (Zhao et al., 1992).
H1-Antihistaminic Agents
Research into novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, structurally related to this compound, showcased the compounds' potential as new H1-antihistaminic agents. The study found these compounds significantly protected animals from histamine-induced bronchospasm, with specific derivatives demonstrating minimal sedation compared to standard drugs (Alagarsamy & Parthiban, 2013).
Hemoglobin Adducts Characterization
A study characterized hemoglobin adducts formed from metabolites of industrial chemicals related to this compound. This research provided insights into the bioactivation pathways of these compounds and their potential genotoxic intermediates. The results indicated the importance of extrahepatic peroxidative metabolism in the bioactivation of these chemicals, suggesting their potential genotoxicity (Kautiainen, Wachtmeister, & Ehrenberg, 1998).
Anticonvulsant and Neuroprotective Effects
Investigations into N-(substituted benzothiazol-2-yl)amide derivatives revealed their potential anticonvulsant and neuroprotective effects. These compounds, structurally related to this compound, demonstrated promising results in reducing biogenic amine depletion and lowering levels of biomarkers associated with neurotoxicity (Hassan, Khan, & Amir, 2012).
Propriétés
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4/h5-8,10-11,14H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCVQYXHFRKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275522 | |
| Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-74-8 | |
| Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Bis(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3137665.png)
![6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3137669.png)










![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)
